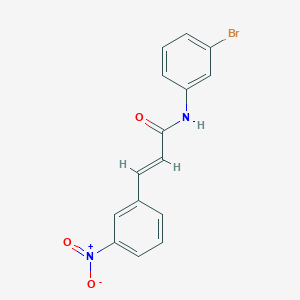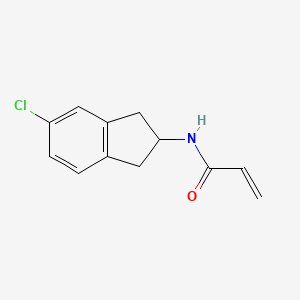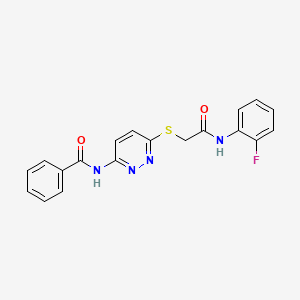
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a complex organic compound that contains several functional groups and rings. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms . Pyridazine derivatives have been shown to have numerous practical applications and exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes a pyridazine ring, a benzamide group, and a fluorophenyl group . Each of these groups will contribute to the overall properties of the molecule.Scientific Research Applications
Anticancer Activity
The compound’s structural features make it an attractive candidate for anticancer research. Researchers have explored its effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. It may interfere with key cellular processes, such as DNA replication or protein synthesis, leading to tumor growth inhibition .
Antimicrobial Properties
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has demonstrated antimicrobial activity against bacteria, fungi, and parasites. Its mechanism of action likely involves disrupting essential cellular pathways in these pathogens .
Anti-inflammatory and Analgesic Effects
In preclinical studies, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways and alleviate pain. Researchers are investigating its potential for treating conditions like arthritis and inflammatory bowel diseases .
Antihypertensive Properties
The compound’s interaction with calcium channels suggests a role in blood pressure regulation. It may act as a calcium channel antagonist, contributing to its antihypertensive effects. Further studies are needed to validate this application .
Diuretic and Potassium-Sparing Effects
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide could impact renal function by promoting diuresis while sparing potassium. Researchers are investigating its potential as a diuretic agent .
ADME-Tox Properties
Novel synthetic methodologies have been explored to enhance the compound’s druglikeness and pharmacokinetic properties. Researchers aim to optimize its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile for potential clinical use .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-8-4-5-9-15(14)21-17(25)12-27-18-11-10-16(23-24-18)22-19(26)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSAAQYKTCWVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)
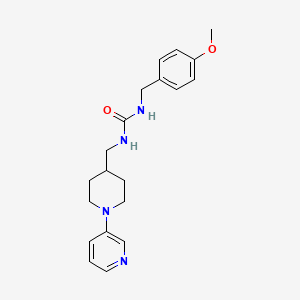

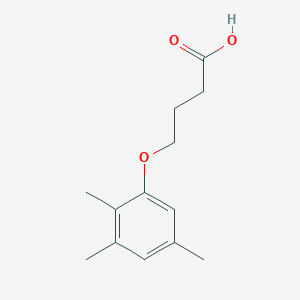
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2774674.png)

![Tert-butyl 3-sulfanyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2774677.png)
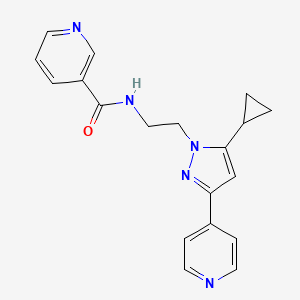
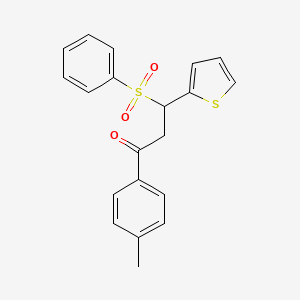
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2774680.png)
